4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid
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Overview
Description
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.446. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, closely related to the compound , has been achieved using 3-bromopyruvic acid and N‐Fmoc‐thiourea, demonstrating a method for creating complex molecules involving fluorenyl and cubane structures (Le & Goodnow, 2004).
- Cubane-1,4-dicarboxylic acid, part of the core structure of the compound, has been used in the synthesis of polyamides, illustrating its application in polymer chemistry (Kakuchi et al., 1997).
Molecular and Structural Analysis
- Methyl 4-fluoro-1-cubanecarboxylate, a compound structurally similar to the fluoren-9-ylmethoxycarbonyl and cubane units, shows how the presence of a cubane structure can impact molecular properties and electronic effects (Irngartinger, Strack, & Gredel, 2006).
Application in Solid Propellant Ingredients
- Cubane derivatives, including those with carboxylic acid groups, have been evaluated for their use in advanced propellant plasticizers, indicating potential applications in materials science (Cunkle & Willer, 1988).
Protective Group in Organic Synthesis
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, integral to the compound , is used to protect hydroxy-groups in organic synthesis, highlighting its utility in complex chemical syntheses (Gioeli & Chattopadhyaya, 1982).
Mechanism of Action
Target of Action
It is known that the compound is a derivative of the 9h-fluoren-9-ylmethoxycarbonyl (fmoc) group , which is commonly used in peptide synthesis . Therefore, it can be inferred that EN300-7431073 may interact with proteins or peptides in the body.
Mode of Action
Fmoc derivatives are typically used as protective groups in peptide synthesis . They prevent unwanted side reactions during the synthesis process and are removed under specific conditions to reveal the desired peptide sequence .
Result of Action
As a potential participant in peptide synthesis, it might contribute to the formation of specific peptide sequences, which could have various effects depending on the nature of the peptides formed .
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-22(28)25-19-16-20(25)18-21(25)17(19)24(16,18)10-26-23(29)30-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-21H,9-10H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMIRHWCDXGSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC45C6C7C4C8C5C6C78C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2386966-25-0 |
Source
|
Record name | 8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cubane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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